
2-(3-Piperidinylmethoxy)-5-(trifluoromethyl)-pyridine hydrochloride
Overview
Description
2-(3-Piperidinylmethoxy)-5-(trifluoromethyl)-pyridine hydrochloride, also known as 3-PMTFP, is an organic compound that has been studied for its potential applications in the fields of medicine and science. It is a chiral molecule and has been used in the synthesis of various compounds, such as 2-aminopyridines, 2-pyridylmethanols, and 2-aminopyridines. 3-PMTFP has also been used as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds.
Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing complex molecules, including pyridine derivatives. Parmar et al. (2023) discuss the application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting the importance of pyranopyrimidine cores in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
Design of Kinase Inhibitors
Pyridine scaffolds are integral in designing selective inhibitors for various kinases. Scior et al. (2011) review the synthesis and activity studies of compounds with tri- and tetra-substituted imidazole scaffolds, known as selective inhibitors of the p38 MAP kinase, which is responsible for proinflammatory cytokine release. These compounds often incorporate pyridine substituents to achieve higher binding selectivity and potency (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Chemosensing Applications
Pyridine derivatives are significant in developing chemosensors due to their high affinity for various ions and neutral species. Abu-Taweel et al. (2022) elaborate on the synthetic routes, structural characterization, medicinal applications, and the potential of pyridine derivatives in analytical chemistry as chemosensors, supporting new ideas for designing biologically active compounds and highly selective chemosensors (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).
Medicinal Importance
The medicinal significance of pyridine derivatives spans across various therapeutic areas. Altaf et al. (2015) provide a comprehensive review of the medicinal and non-medicinal uses of numerous pyridine derivatives, highlighting their variety of biological activities and their increasing importance in modern medicinal applications (Altaf, Shahzad, Gul, Rasool, Badshah, Lal, & Khan, 2015).
Anticancer Potency of Cu(II) Complexes
Pyridine-based Cu(II) complexes have shown excellent anticancer potency against various cancer cell lines. Alshamrani (2023) reviews the diverse actions of these complexes and their potential as anticancer agents, emphasizing the need for further studies to enhance the solubility, bioavailability, and pharmacological effects of these compounds (Alshamrani, 2023).
properties
IUPAC Name |
2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.ClH/c13-12(14,15)10-3-4-11(17-7-10)18-8-9-2-1-5-16-6-9;/h3-4,7,9,16H,1-2,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRGCLZKJSULJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperidinylmethoxy)-5-(trifluoromethyl)-pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B1394913.png)
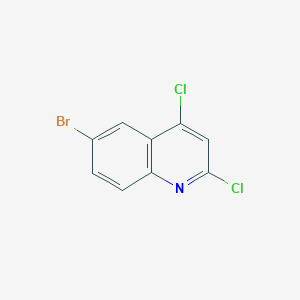
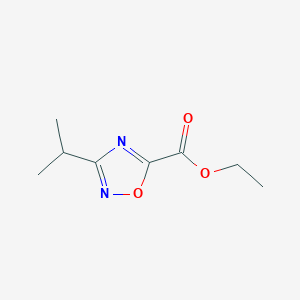


![N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide](/img/structure/B1394921.png)
![3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1394922.png)
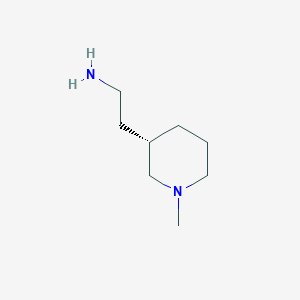
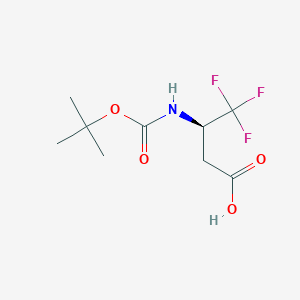
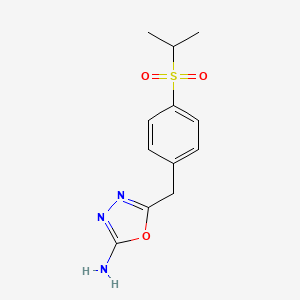
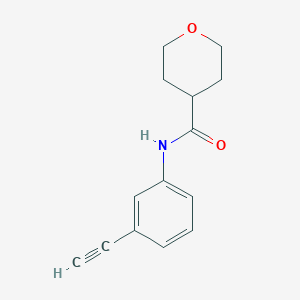
![tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1394931.png)
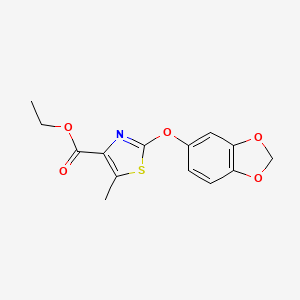
![N-Methyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394935.png)